molecular formula C24H18O4 B3740633 8-benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one

8-benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B3740633
M. Wt: 370.4 g/mol
InChI Key: IDPIFRINTHNATR-UHFFFAOYSA-N
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Description

8-Benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are often used as scaffolds in drug discovery

Properties

IUPAC Name

8-benzoyl-4-methyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-16-14-21(25)28-24-19(16)12-13-20(27-15-17-8-4-2-5-9-17)22(24)23(26)18-10-6-3-7-11-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPIFRINTHNATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and benzoyl chloride.

    Benzoylation: The hydroxyl group at the 7-position of the coumarin is benzoylated using benzoyl chloride in the presence of a base like pyridine or triethylamine.

    Benzyloxylation: The benzoylated intermediate is then subjected to benzyloxylation using benzyl bromide and a base such as potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the benzoyl or benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various substituents at the benzyloxy position.

Scientific Research Applications

8-Benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Benzoyl-7-hydroxy-4-methyl-2H-chromen-2-one: Similar structure but lacks the benzyloxy group.

    7-Benzyloxy-4-methylcoumarin: Similar structure but lacks the benzoyl group.

    4-Methyl-2H-chromen-2-one: Basic chromone structure without benzoyl or benzyloxy groups.

Uniqueness

8-Benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one is unique due to the presence of both benzoyl and benzyloxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to simpler chromone derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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8-benzoyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one

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